molecular formula C17H13ClF6N2O B11482648 N-{2-[(4-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-methylbenzamide

N-{2-[(4-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-methylbenzamide

Cat. No.: B11482648
M. Wt: 410.7 g/mol
InChI Key: VZYHFCLFJMMKHP-UHFFFAOYSA-N
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Description

N-{2-[(4-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-methylbenzamide is a complex organic compound characterized by its unique structure, which includes a chlorinated aromatic ring, a hexafluoropropyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-methylbenzamide typically involves multiple steps:

    Formation of the Hexafluoropropyl Group: This step often involves the reaction of a suitable precursor with hexafluoropropene under controlled conditions.

    Coupling with Benzamide: The final step involves coupling the intermediate with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the aromatic ring or the amide group.

    Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Various nucleophiles (amines, thiols) under basic conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{2-[(4-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for use in the synthesis of advanced materials, such as polymers with specific electronic or optical properties.

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential effects on cellular processes and its utility in biochemical assays.

Mechanism of Action

The mechanism by which N-{2-[(4-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-methylbenzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hexafluoropropyl group may enhance its binding affinity to hydrophobic pockets within proteins, while the chlorinated aromatic ring can participate in π-π interactions or halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-bromophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-methylbenzamide
  • N-{2-[(4-fluorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-methylbenzamide

Uniqueness

Compared to similar compounds, N-{2-[(4-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-methylbenzamide is unique due to the presence of the chlorinated aromatic ring, which can influence its chemical reactivity and biological activity. The hexafluoropropyl group also imparts distinct physicochemical properties, such as increased lipophilicity and stability, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C17H13ClF6N2O

Molecular Weight

410.7 g/mol

IUPAC Name

N-[2-(4-chloroanilino)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-methylbenzamide

InChI

InChI=1S/C17H13ClF6N2O/c1-10-4-2-3-5-13(10)14(27)26-15(16(19,20)21,17(22,23)24)25-12-8-6-11(18)7-9-12/h2-9,25H,1H3,(H,26,27)

InChI Key

VZYHFCLFJMMKHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C(F)(F)F)(C(F)(F)F)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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